Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane
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Overview
Description
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as a phenyl sulfane derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) may be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
- Trifluoromethyl phenyl sulfone
- 2-Methyl-3-(trifluoromethyl)aniline
- (2-methyl-3-(trifluoromethyl)phenyl)(propyl)sulfane
Uniqueness: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9F3S |
---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2-methyl-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3S/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3 |
InChI Key |
OHQQNTRZBKNMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1SC)C(F)(F)F |
Origin of Product |
United States |
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